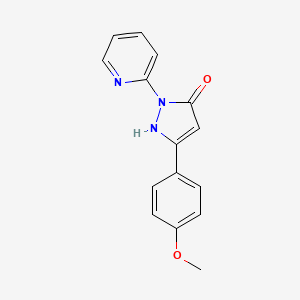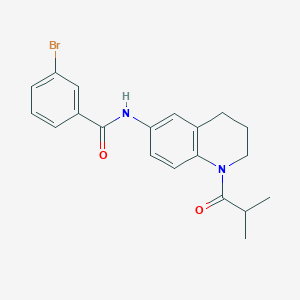![molecular formula C22H16ClN3O2 B2505904 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide CAS No. 898428-50-7](/img/structure/B2505904.png)
4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide is a chemical entity that appears to be related to the class of quinazolinone derivatives. These compounds are known for their diverse pharmacological activities and are of interest in medicinal chemistry for drug design and synthesis. The specific compound is not directly mentioned in the provided papers, but the synthesis and structural analysis of related compounds can give insights into its properties and potential synthesis pathways.
Synthesis Analysis
The synthesis of related quinazolinone derivatives can be complex, involving multiple steps and various chemical reactions. For instance, the synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, a compound with a similar quinazolinone core, was achieved through a five-step process starting from methyl 4-hydroxy-3-methoxybenzoate. This process included substitution, nitration, reduction, cyclization, and chlorination, with a total yield of 29.2% . This suggests that the synthesis of this compound could also involve a multi-step synthetic route, potentially starting from a benzamide precursor and incorporating chlorination and cyclization steps.
Molecular Structure Analysis
The molecular structure of compounds in the quinazolinone class can be confirmed using various analytical techniques such as NMR and MS spectrum . Additionally, X-ray crystallographic analysis has been used to corroborate the molecular structure of related compounds, such as 4-amino-2-aryl-2-oxazolines . These techniques would likely be applicable in confirming the structure of this compound once synthesized.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of quinazolinone derivatives can be quite diverse. For example, the reaction of N-(Dichloromethylene)benzamide with amidines leads to the formation of oxo-s-triazines, demonstrating the reactivity of benzamide derivatives under certain conditions . Similarly, the synthesis of substituted N-{[2-(aminocarbonyl)phenylamino]thioxomethyl}benzamides and 2-arylquinazolin-4(3H)-ones involves the reaction of ammonium thiocyanate and aroyl chlorides with 2-amino-benzamide . These reactions highlight the potential pathways and reactivity that could be explored in the synthesis of this compound.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not directly provided, we can infer from related compounds that these properties would be influenced by the quinazolinone core and the substituents attached to it. The presence of a chloro group and a benzamide moiety would affect the compound's polarity, solubility, and potential for forming intermolecular interactions. The synthesis and structural confirmation methods mentioned earlier would also be instrumental in determining these properties .
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
One area of research involves the synthesis of quinazoline derivatives and their evaluation for antimicrobial activities. For example, studies have developed compounds with significant antimicrobial potential against various bacterial and fungal strains. These compounds are synthesized through complex chemical reactions involving quinazolinone structures, indicating the chemical versatility and potential pharmaceutical application of 4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide and its derivatives.
Antibacterial and Antifungal Potentials
Compounds derived from quinazolinone frameworks, similar to the one mentioned, have shown promising antibacterial and antifungal activities. The synthesis of these compounds involves multiple steps, including the formation of 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation against a range of microbial pathogens, demonstrating good activity against standard drugs (Patel & Shaikh, 2011).
Antimicrobial Screening
Novel quinazolinone derivatives have been synthesized and screened for their in vitro antibacterial and antifungal activities, highlighting the antimicrobial potential of quinazolinone-based compounds. These studies elucidate the structural requirements for antimicrobial efficacy, contributing to the development of new therapeutic agents (Desai, Dodiya, & Shihora, 2011).
Antitumor Activity
Quinazolinone derivatives have also been explored for their antitumor activities. Research in this area aims to develop compounds with high cytotoxicity against tumor cells, potentially offering new avenues for cancer treatment.
Development of Water-Soluble Antitumor Agents
Efforts to increase the water solubility of quinazolinone-based antitumor agents have led to the synthesis of analogs with enhanced cytotoxicity and unique biochemical characteristics, such as delayed cell-cycle arrest. These compounds represent a class with potential for in vivo evaluation and therapeutic application in cancer treatment (Bavetsias et al., 2002).
Synthesis of EGFR Inhibitors
The design and synthesis of 3-methylquinazolinone derivatives as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFRwt-TK) demonstrate significant antiproliferative activities against various tumor cells. These findings support the development of quinazolinone derivatives as novel anti-cancer drugs, highlighting their potential role in cancer therapy (Zhang et al., 2021).
Propiedades
IUPAC Name |
4-chloro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN3O2/c1-14-24-20-8-3-2-7-19(20)22(28)26(14)18-6-4-5-17(13-18)25-21(27)15-9-11-16(23)12-10-15/h2-13H,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVBHAFDPKCTKNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(cyclohex-3-en-1-yl)methanone](/img/structure/B2505826.png)
![2,6-Diethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2505828.png)

![4-[3-(4-Fluorophenyl)-3-oxo-1-propenyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2505830.png)



![ethyl 2-oxo-2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)acetate oxalate](/img/structure/B2505838.png)
![1-[3-(4-Chlorobenzenesulfonyl)-6-methoxyquinolin-4-yl]piperidine-4-carboxamide](/img/structure/B2505840.png)
![3-(5-oxo-5-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}pentyl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2505841.png)
![2,6-dichloro-N-cyclopropyl-N-[(furan-2-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2505842.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[4-(4-fluorophenyl)piperidin-1-yl]acetamide](/img/structure/B2505843.png)
![3-Oxospiro[3.5]nonane-1-carboxylic acid](/img/structure/B2505844.png)